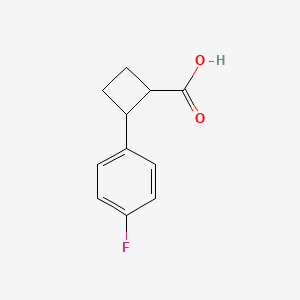

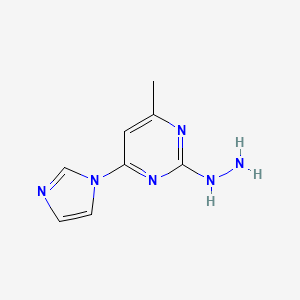

![molecular formula C12H16ClNOS B1449297 (8-氮杂双环[3.2.1]辛烷-3-基)(噻吩-3-基)甲酮盐酸盐 CAS No. 1822827-99-5](/img/structure/B1449297.png)

(8-氮杂双环[3.2.1]辛烷-3-基)(噻吩-3-基)甲酮盐酸盐

描述

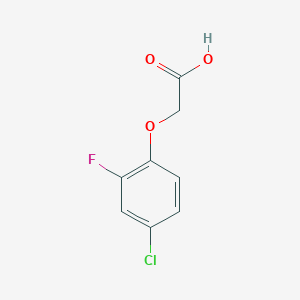

“(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-3-yl)methanone hydrochloride” is a chemical compound with the molecular formula C12H16ClNOS and a molecular weight of 257.78 . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The molecular structure of this compound is based on the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . This structure is further modified with a thiophen-3-yl methanone group .Chemical Reactions Analysis

The synthesis of this compound involves a number of important methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Physical And Chemical Properties Analysis

This compound has a molecular weight of 257.78 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources .科学研究应用

-

Synthesis of Tropane Alkaloids

- Field : Organic & Biomolecular Chemistry .

- Application : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids .

- Methods : Research is directed towards the preparation of this basic structure in a stereoselective manner . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

- Results : This methodology has led to the synthesis of tropane alkaloids, which display a wide array of interesting biological activities .

-

Asymmetric 1,3-Dipolar Cycloadditions

- Field : Chemical Communications .

- Application : The synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides .

- Methods : This process uses a rhodium (II) complex/chiral Lewis acid binary system .

- Results : The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

-

Stimuli‐Responsive Hydrogels for Antibacterial Applications

- Field : Biomedical Engineering .

- Application : Hydrogels have emerged as promising candidates for biomedical applications, especially in the field of antibacterial therapeutics .

- Methods : The integration of stimuli‐responsive functions into antibacterial hydrogels holds the potential to enhance their antibacterial properties and therapeutic efficacy, dynamically responding to different external or internal stimuli, such as pH, temperature, enzymes, and light .

- Results : This synergistic approach, in contrast to conventional antibacterial materials, not only amplifies the antibacterial effect but also alleviates adverse side effects and diminishes the incidence of multiple infections and drug resistance .

-

Exploring the Biological Pathways of Siderophores

- Field : Biochemistry .

- Application : Siderophores have wide prospects in scientific research and practical applications, including biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .

- Methods : A comprehensive analysis of the chemical properties and biological activities of siderophores .

- Results : The paper demonstrates the wide prospects of siderophores in scientific research and practical applications, while also highlighting current research gaps and potential .

安全和危害

未来方向

Given the interesting biological activities displayed by tropane alkaloids, research directed towards the preparation of this basic structure in a stereoselective manner is likely to continue . This will involve the development of new methodologies for the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold .

属性

IUPAC Name |

8-azabicyclo[3.2.1]octan-3-yl(thiophen-3-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NOS.ClH/c14-12(8-3-4-15-7-8)9-5-10-1-2-11(6-9)13-10;/h3-4,7,9-11,13H,1-2,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMLGQXCVWFOFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)C(=O)C3=CSC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-3-yl)methanone hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

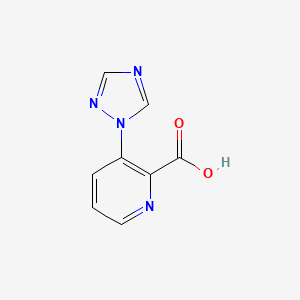

![3-[(Cyclobutylmethyl)amino]benzoic acid](/img/structure/B1449226.png)

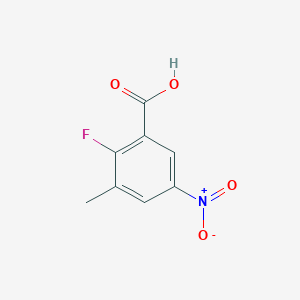

![2-[(2-Hydrazinyl-6-methylpyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B1449230.png)

![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine](/img/structure/B1449231.png)